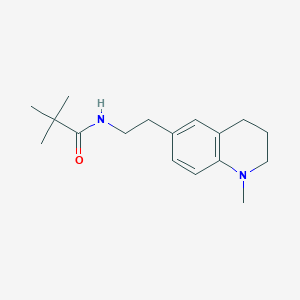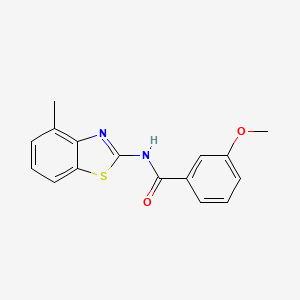![molecular formula C20H21NO4S B2442616 1'-Tosylspiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-41-1](/img/structure/B2442616.png)
1'-Tosylspiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Tosylspiro[chroman-2,4’-piperidin]-4-one is a synthetic compound with potential applications in various fields of research and industry. It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . This compound has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . The synthesis of N-acyl/aroyl spiro[chroman-2,4’-piperidin]-4(3H)-one involves an interaction between the free amine of spiro[chroman-2,4’-piperidin]-4(3H)-one and a reactive ester intermediate .Molecular Structure Analysis
Spiro[chroman-2,4’-piperidin]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis
The chemical reactions involved in the formation of spiro compounds usually involve condensation and cyclization .Scientific Research Applications
Biological Activity and Histamine Release Inhibition
1'-Tosylspiro[chroman-2,4'-piperidin]-4-one derivatives have been explored for their biological activities, including the inhibition of histamine release. Yamato et al. (1981) synthesized various 1'-alkylspiro[isochroman-piperidines] and examined their effects on histamine release inhibition, particularly focusing on the structural requirements for this activity. This class of compounds, including 1'-tosylspiro[chroman-2,4'-piperidin]-4-one, showed promising results in inhibiting compound 48/80 induced histamine release from isolated rat peritoneal mast cells (Yamato et al., 1981).
Pharmacophore Development and Synthesis
The spiro[chromane-2,4'-piperidine]-4(3H)-one structure is a significant pharmacophore in various drugs and biochemical reagents. Ghatpande et al. (2020) highlighted the considerable progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds and their biological relevance. The review focused on their structural features, reaction mechanisms, and potential utility in medicinal chemistry (Ghatpande et al., 2020).
Potential in Histone Deacetylase Inhibition
Thaler et al. (2012) studied spiro[chromane-2,4'-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and exhibited antiproliferative activities in vitro. Some derivatives showed improved in vivo antitumor activity, indicating their potential in cancer therapy (Thaler et al., 2012).
Anticancer Activity and Apoptosis Induction
Abdelatef et al. (2018) synthesized a series of spiro[chroman-2,4'-piperidin]-4-one derivatives and evaluated them as cytotoxic agents against various human cancer cell lines. The study revealed the compounds' potential as cytotoxic candidates, particularly in inducing apoptosis in cancer cells (Abdelatef et al., 2018).
Acetyl-CoA Carboxylase Inhibition
Shinde et al. (2009) designed and synthesized spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. The study discussed the structure-activity relationship of these compounds, with several showing inhibitory activity in the low nanomolar range. This research highlights the compound's potential in metabolic regulation (Shinde et al., 2009).
Future Directions
Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This suggests that there is ongoing interest in the development and application of these compounds in the field of medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 1’-tosylspiro[chroman-2,4’-piperidin]-4-one, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its effectiveness as a drug .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of pharmaceutical compounds .
properties
IUPAC Name |
1'-(4-methylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-15-6-8-16(9-7-15)26(23,24)21-12-10-20(11-13-21)14-18(22)17-4-2-3-5-19(17)25-20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRJYIRPRREXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Tosylspiro[chroman-2,4'-piperidin]-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one](/img/structure/B2442536.png)


![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2442539.png)
![1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B2442540.png)
![{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2442541.png)
![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)


![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)
![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)
